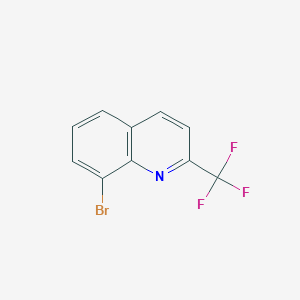

8-Bromo-2-(trifluoromethyl)quinoline

Overview

Description

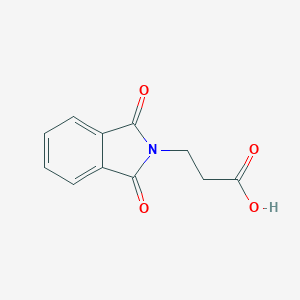

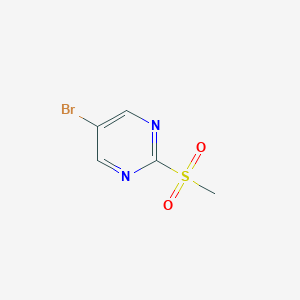

8-Bromo-2-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H5BrF3N . It has a molecular weight of 276.06 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of this compound and similar compounds has been reported in various studies . For instance, one method involves the condensation of α,β-unsaturated trifluoromethyl ketones with anilines in trichloroacetic acid (TCA), which yields 2-trifluoromethyl quinolines in moderate to excellent yields .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H5BrF3N/c11-7-3-1-2-6-4-5-8(10(12,13)14)15-9(6)7/h1-5H . The InChI key is OSWXDIFARUFKTR-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, quinolones, a class of compounds to which it belongs, are known to interact with bacterial type II DNA topoisomerases .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is recommended to be at room temperature, in a sealed and dry environment .Scientific Research Applications

Relay Propagation of Crowding

Research conducted by Schlosser et al. (2006) explored the unique steric effects of the trifluoromethyl group in compounds like 8-Bromo-2-(trifluoromethyl)quinoline. They discovered that this group could act both as an emitter and transmitter of steric pressure, influencing how these compounds react under different conditions, particularly in the context of metalation reactions (Schlosser et al., 2006).

Synthesis and Application of Derivatives

Lefebvre, Marull, and Schlosser (2003) investigated the synthesis of 4-(trifluoromethyl)quinoline derivatives from this compound. They developed methods to synthesize various quinoline derivatives, demonstrating the versatility of this compound in synthetic organic chemistry (Lefebvre, Marull, & Schlosser, 2003).

Structural Elaboration

Marull and Schlosser (2003) also conducted research on the structural elaboration of 2-(trifluoromethyl)quinolinones, which are derived from this compound. They found that these quinolinones could be efficiently transformed into various functionalized products, highlighting the compound's utility in the development of complex organic molecules (Marull & Schlosser, 2003).

Corrosion Inhibition

A study by Tazouti et al. (2021) explored the use of 8-(n-bromo-R-alkoxy)quinoline derivatives, which include this compound, in the inhibition of mild steel corrosion. This research demonstrates the potential of these compounds in industrial applications, particularly in protecting metals from corrosive environments (Tazouti et al., 2021).

Photophysics and Biomolecular Binding

Bonacorso et al. (2018) investigated the synthesis and photophysical properties of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, highlighting the potential use of these compounds in photophysical studies and their interactions with biological molecules (Bonacorso et al., 2018).

Coordination Chemistry

Research by Son, Pudenz, and Hoefelmeyer (2010) on the bifunctional ambiphilic molecule 8-(dimesitylboryl)quinoline, derived from this compound, showed its reactivity in forming coordination complexes with various metals. This study adds to the understanding of the compound's role in coordination chemistry and potential applications in catalysis (Son, Pudenz, & Hoefelmeyer, 2010).

Catalysis in Organic Synthesis

The work by Scrivanti et al. (2009) highlights the use of 8-(di-tert-butylphosphinooxy)quinoline, related to this compound, as a catalyst in the Suzuki–Miyaura reaction, showcasing the compound's role in facilitating important organic synthesis reactions (Scrivanti et al., 2009).

Mechanism of Action

Target of Action

Quinoline compounds are known to interact with various biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .

Mode of Action

Quinoline compounds are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The presence of the bromo and trifluoromethyl groups on the quinoline ring may influence the compound’s interaction with its targets .

Biochemical Pathways

Quinoline compounds are known to be involved in a variety of biochemical pathways, influencing processes such as cell signaling, metabolism, and gene expression .

Pharmacokinetics

The physicochemical properties of a compound, including its molecular weight and the presence of functional groups, can influence its pharmacokinetic properties .

Result of Action

Quinoline compounds are known to have diverse biological effects, including antibacterial, antineoplastic, and antiviral activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 8-Bromo-2-(trifluoromethyl)quinoline. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Safety and Hazards

Future Directions

While specific future directions for 8-Bromo-2-(trifluoromethyl)quinoline are not detailed in the search results, research into quinolones and similar compounds continues to be an active area of study . This includes the development of new drugs that display improved activity against resistant strains .

Biochemical Analysis

Biochemical Properties

8-Bromo-2-(trifluoromethyl)quinoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes, which can affect metabolic pathways and cellular functions. The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity. This compound’s ability to interact with multiple biomolecules makes it a valuable tool in biochemical research .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, this compound can impact cell signaling pathways, which are crucial for maintaining cellular homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific sites on enzymes and proteins, leading to inhibition or activation of these biomolecules. This binding can result in changes in gene expression and enzyme activity, ultimately affecting cellular functions. The compound’s ability to modulate enzyme activity and gene expression makes it a powerful tool for studying molecular mechanisms in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular functions and metabolic pathways. Toxic or adverse effects have been observed at high doses, indicating the importance of dosage control in experimental settings. Understanding the dosage effects of this compound is crucial for its safe and effective use in biochemical research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. The compound’s ability to modulate enzyme activity and metabolic pathways makes it a valuable tool for studying cellular metabolism and biochemical reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that influence its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can affect its overall activity and function in biochemical reactions .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization within these compartments can influence its interactions with biomolecules and its overall effect on cellular functions .

Properties

IUPAC Name |

8-bromo-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-7-3-1-2-6-4-5-8(10(12,13)14)15-9(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWXDIFARUFKTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60571524 | |

| Record name | 8-Bromo-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176722-63-7 | |

| Record name | 8-Bromo-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate](/img/structure/B182149.png)

![1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B182161.png)